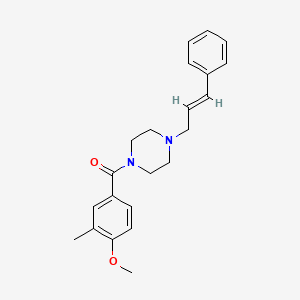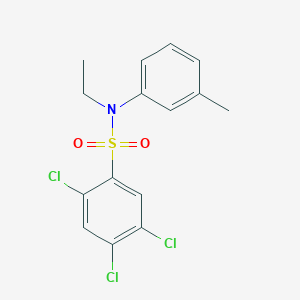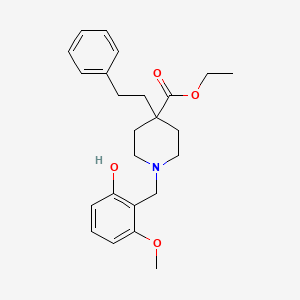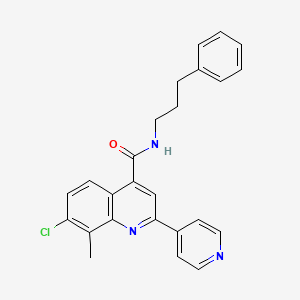
2-chloro-N-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide
説明
2-chloro-N-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as CP-122,288 and belongs to the class of sulfonylureas. It was first synthesized in 1993 and has been the subject of numerous studies since then.
作用機序
The mechanism of action of CP-122,288 involves binding to the sulfonylurea receptor on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in depolarization of the cell membrane and the release of insulin.
Biochemical and physiological effects:
CP-122,288 has been shown to stimulate insulin secretion in a glucose-dependent manner. This means that it only stimulates insulin secretion when glucose levels are high, which reduces the risk of hypoglycemia. CP-122,288 has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One advantage of using CP-122,288 in lab experiments is its specificity for the sulfonylurea receptor. This means that it can be used to study the role of this receptor in insulin secretion and glucose metabolism. However, one limitation is that CP-122,288 is not selective for the pancreatic beta cell sulfonylurea receptor and also binds to other sulfonylurea receptors in the body.
将来の方向性
There are several future directions for research on CP-122,288. One area of research is the development of more selective sulfonylurea receptor agonists that only bind to the pancreatic beta cell receptor. Another area of research is the use of CP-122,288 as a tool to study the role of the sulfonylurea receptor in other physiological processes, such as neurotransmitter release and ion channel function. Finally, CP-122,288 could be studied for its potential use in other diseases, such as cystic fibrosis and epilepsy, where the sulfonylurea receptor is involved in pathophysiology.
Conclusion:
In conclusion, CP-122,288 is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its mechanism of action involves binding to the sulfonylurea receptor on pancreatic beta cells, which leads to the release of insulin. CP-122,288 has been shown to stimulate insulin secretion in a glucose-dependent manner and improve glucose tolerance in animal models of diabetes. While there are advantages and limitations to using CP-122,288 in lab experiments, there are several future directions for research on this compound.
科学的研究の応用
CP-122,288 has been studied for its potential use in various scientific research applications. One area of research is its potential use as a therapeutic agent for the treatment of diabetes. CP-122,288 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes.
特性
IUPAC Name |
2-chloro-N-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-20(14-7-3-2-4-8-14)18(22)16-13-15(9-10-17(16)19)25(23,24)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYNBWUOYKUMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![1-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4791349.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4791351.png)
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4791363.png)


![3,5-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4791384.png)
![4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4791389.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4791390.png)
![N-1,3-benzothiazol-2-yl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791401.png)
